5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 112381-98-3
VCID: VC20888754
InChI: InChI=1S/C8H10N2O/c1-5-3-7-9-8(11)4-10(7)6(5)2/h3H,4H2,1-2H3,(H,9,11)
SMILES: CC1=C(N2CC(=O)NC2=C1)C
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one

CAS No.: 112381-98-3

Cat. No.: VC20888754

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one - 112381-98-3

Specification

CAS No. 112381-98-3
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 5,6-dimethyl-1,3-dihydropyrrolo[1,2-a]imidazol-2-one
Standard InChI InChI=1S/C8H10N2O/c1-5-3-7-9-8(11)4-10(7)6(5)2/h3H,4H2,1-2H3,(H,9,11)
Standard InChI Key WGICETGFKQPMMC-UHFFFAOYSA-N
SMILES CC1=C(N2CC(=O)NC2=C1)C
Canonical SMILES CC1=C(N2CC(=O)NC2=C1)C

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one has a molecular formula of C8H10N2O, which includes the two additional carbon and four hydrogen atoms from the methyl groups compared to the parent compound. The calculated molecular weight for this compound is approximately 150.18 g/mol, derived from the sum of the atomic weights of its constituent atoms (8 carbon, 10 hydrogen, 2 nitrogen, and 1 oxygen atoms). In contrast, the unsubstituted 1H-Pyrrolo[1,2-a]imidazol-2(3H)-one has a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol. The presence of the two methyl groups increases both the molecular weight and lipophilicity of the compound, potentially affecting its solubility, membrane permeability, and biological activity.

Structural Features

The structural features of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one can be characterized as follows:

Structural ElementDescription
Core scaffoldFused pyrrolo[1,2-a]imidazole bicyclic system
Functional groupsCarbonyl group (C=O) at position 2
SubstituentsMethyl groups at positions 5 and 6
Ring fusion[1,2-a] fusion between pyrrole and imidazole rings
SaturationPartially saturated (presence of 3H in the nomenclature)
AromaticityMixed aromatic/non-aromatic character

The bicyclic structure creates a rigid framework with specific geometric constraints that influence the compound's three-dimensional conformation. The carbonyl group at position 2 serves as a potential hydrogen bond acceptor, while the nitrogen atoms in the imidazole ring may function as nucleophilic sites, facilitating various chemical reactions.

PropertyExpected Characteristics
AppearanceLikely a crystalline solid at room temperature
SolubilityProbable moderate solubility in polar organic solvents (acetonitrile, DMF, DMSO); limited solubility in water
Melting PointEstimated to be in the range of 150-220°C (based on related heterocycles)
UV AbsorptionExpected absorption in the UV region due to the presence of conjugated systems
StabilityLikely stable under normal laboratory conditions
Acid-Base PropertiesPotential weak basic character due to nitrogen atoms in the imidazole ring

The methyl groups at positions 5 and 6 would be expected to increase the lipophilicity of the compound compared to the unsubstituted analog, potentially enhancing its ability to cross biological membranes and influencing its pharmacokinetic properties.

Synthesis Methods

Cycloaddition Methods

Cycloaddition represents another valuable synthetic strategy for constructing complex heterocycles like 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one. The [3+2] cycloaddition followed by oxidative aromatization has been employed to synthesize various 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles . For example, the reaction of phenacyl azides with L-proline in toluene under reflux conditions has been reported to yield pyrrolo[1,2-a]-imidazole derivatives in high yields. To obtain the 5,6-dimethyl derivative, one could potentially use a modified approach starting with dimethyl-substituted starting materials or introducing the methyl groups in subsequent synthetic steps.

Cyclocondensation Approaches

Cyclocondensation methods have also proven effective for synthesizing pyrrolo[1,2-a]imidazole derivatives. For instance, cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride in isopropanol under reflux conditions has been reported to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride . Similarly, cyclocondensation of 2-methoxypyrroline with amino ketone hydrochlorides has led to the formation of 3-arylpyrrolo[1,2-a]imidazoles. Adaptation of these methods using appropriately substituted starting materials could potentially provide access to the 5,6-dimethyl derivative.

Recent Advances in Synthesis

Recent advances in synthetic methodology have expanded the toolbox for preparing complex heterocycles like 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one. One notable approach involves intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes catalyzed by N-heterocyclic carbene (NHC) catalysts, which has been used to obtain 5,6-dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones . This method offers potential for enantioselective synthesis when using chiral NHC catalysts. Another innovative approach involves one-pot cascade reactions, such as the base-promoted cascade of addition and cyclization reactions of propargylamides with trimethylsilyl cyanide . These advanced methods could potentially be adapted to incorporate methyl groups at the 5,6-positions by selecting appropriate precursors or through subsequent functionalization.

Chemical Reactivity

Nucleophilic Substitution Reactions

The pyrroloimidazole structure of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one features nucleophilic nitrogen atoms in the imidazole ring that can participate in various substitution reactions. These nitrogen atoms can act as nucleophilic sites, facilitating alkylation and acylation reactions. Alkylation reactions with alkyl halides, for example, can lead to the formation of quaternary salts. Treatment with reagents like ethyl bromoacetate has been shown to yield quaternary salts of related compounds in good yields. Similarly, acylation reactions with acyl chlorides can produce N-acylated derivatives, which may alter solubility properties and biological activities. The presence of methyl groups at positions 5 and 6 would be expected to influence the reactivity of these nucleophilic sites through electronic and steric effects.

Cycloaddition Reactions

Compounds in the pyrroloimidazole class can participate in various cycloaddition reactions, which provide routes to more complex polycyclic systems. For instance, 1,3-dipolar cycloaddition reactions with activated alkynes or azides can form fused polycyclic structures. Reaction with dimethyl acetylenedicarboxylate (DMAD) has been reported to generate pyrrolo[1,2-a]quinoxalin-4-ones via a [3+2] cycloaddition mechanism for related compounds. Similarly, reactions with azides can form triazolo-fused derivatives under copper-catalyzed conditions. The methyl groups at positions 5 and 6 in 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one would likely influence the regioselectivity and stereoselectivity of such cycloaddition processes.

Oxidation and Reduction Behavior

The redox behavior of pyrroloimidazole compounds provides additional avenues for chemical transformation. Controlled oxidation can modify the saturation state of the pyrrole ring, potentially leading to new derivatives with altered properties. For example, oxidation with reagents like NaIO4 has been reported to convert dihydropyrrolo derivatives into spiro-diones with good efficiency. Enzymatic dehydrogenation using monoamine oxidase (MAO-N-D5) has been employed to convert related precursors to tetrahydropyrrolo[1,2-a]imidazole derivatives . The presence of methyl groups at the 5,6-positions would be expected to influence these oxidation processes, potentially affecting reaction rates and product distributions.

Structure-Reactivity Relationships

The structure-reactivity relationships of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one are influenced by several factors, including the electronic effects of the methyl substituents, the rigidity of the fused ring system, and the presence of the carbonyl group. The following table summarizes key structure-reactivity relationships:

Structural FeatureEffect on Reactivity
Methyl groups at 5,6-positionsElectron-donating effect; potential steric hindrance for reactions at adjacent positions
Carbonyl group at position 2Electron-withdrawing effect; potential site for nucleophilic attack
Fused ring systemConformational constraints; affects approach trajectories for reagents
Imidazole nitrogen atomsNucleophilic centers; potential sites for alkylation/acylation

These structure-reactivity relationships can guide the design of synthetic strategies and predict potential transformation pathways for 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one in various chemical applications.

Research Applications and Future Directions

Research AreaPotential Investigations
Synthetic MethodologyDevelopment of efficient, stereoselective routes to 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one and analogs
Structure-Activity RelationshipsSystematic exploration of biological activities compared to other substitution patterns
Computational StudiesTheoretical investigations of electronic structure, reactivity, and conformational preferences
Coordination ChemistryExploration of potential metal-binding properties for catalysis or sensing applications
Medicinal ChemistryDesign and synthesis of analogs with optimized pharmacological profiles
Materials ApplicationsInvestigation of optical, electronic, or structural properties relevant to material science

Research in these areas could expand understanding of both the fundamental chemistry and potential applications of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one and related compounds .

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